molecular formula C11H14FN B2808339 2-[(3-Fluorophenyl)methyl]pyrrolidine CAS No. 1016499-34-5

2-[(3-Fluorophenyl)methyl]pyrrolidine

Cat. No. B2808339
CAS RN: 1016499-34-5
M. Wt: 179.238
InChI Key: MRXGOHHNQHZIDP-UHFFFAOYSA-N
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Description

“2-[(3-Fluorophenyl)methyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “2-[(3-Fluorophenyl)methyl]pyrrolidine” is characterized by a pyrrolidine ring attached to a 3-fluorophenyl group via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidine derivatives have been found to exhibit antimicrobial activity . They could potentially be used in the development of new antibiotics, especially as resistance to existing drugs becomes a growing concern.

Antiviral Activity

Some pyrrolidine derivatives have shown antiviral properties . This suggests that “2-[(3-Fluorophenyl)methyl]pyrrolidine” could potentially be used in antiviral drug development.

Anticancer Activity

Pyrrolidine derivatives have been associated with anticancer activity . They could potentially be used in the development of new cancer therapies.

Anti-inflammatory Activity

Pyrrolidine derivatives have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Anticonvulsant Activity

Pyrrolidine derivatives have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Cholinesterase Inhibition

Pyrrolidine derivatives have been associated with cholinesterase inhibition . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.

Carbonic Anhydrase Inhibition

Pyrrolidine derivatives have been found to inhibit carbonic anhydrase . This enzyme is involved in many biological processes, suggesting a wide range of potential applications.

Drug Research and Development

Pyrrolidine derivatives are often used as intermediates in drug research and development . “2-[(3-Fluorophenyl)methyl]pyrrolidine” could potentially be used in the synthesis of new drug candidates.

Future Directions

Pyrrolidine derivatives, including “2-[(3-Fluorophenyl)methyl]pyrrolidine”, have potential in the development of new biologically active compounds and drug candidates . They are present in many natural products and pharmacologically important agents, and their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring is a common feature in many biologically active compounds . This suggests that 2-[(3-Fluorophenyl)methyl]pyrrolidine may interact with a variety of biological targets.

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have target selectivity , suggesting that 2-[(3-Fluorophenyl)methyl]pyrrolidine may selectively influence certain biochemical pathways.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring and its derivatives in bioactive molecules suggests that this compound may have a significant impact at the molecular and cellular level .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates , suggesting that environmental factors could potentially influence the action of 2-[(3-Fluorophenyl)methyl]pyrrolidine.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGOHHNQHZIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016499-34-5
Record name 2-[(3-fluorophenyl)methyl]pyrrolidine
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